Methyl bicyclo[2.1.1]hexane-5-carboxylate
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Overview
Description
Methyl bicyclo[2.1.1]hexane-5-carboxylate is a chemical compound that belongs to the class of bicyclic compounds. These compounds are characterized by their unique ring structures, which consist of two interconnected rings. This compound is particularly notable for its rigid and compact structure, which makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl bicyclo[2.1.1]hexane-5-carboxylate typically involves photochemical reactions. One common method is the [2+2] cycloaddition of 1,5-dienes using a mercury lamp . This reaction requires specific equipment and glassware, making it technically challenging and difficult to scale up . Another approach involves the use of Lewis acid-catalyzed formal cycloaddition between silyl enol ethers and bicyclo[1.1.0]butanes . This method is advantageous due to its wide functional group tolerance and streamlined construction of the bicyclic ring .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of the synthesis process. advancements in photochemistry and catalysis have opened up new possibilities for large-scale production. The use of photochemistry to access new building blocks via [2+2] cycloaddition has been particularly promising .
Chemical Reactions Analysis
Types of Reactions
Methyl bicyclo[2.1.1]hexane-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols.
Scientific Research Applications
Methyl bicyclo[2.1.1]hexane-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its rigid structure makes it useful in the study of molecular interactions and conformations.
Mechanism of Action
The mechanism of action of methyl bicyclo[2.1.1]hexane-5-carboxylate involves its interaction with specific molecular targets. Its rigid structure allows it to fit into specific binding sites on enzymes or receptors, thereby modulating their activity. The pathways involved in these interactions are still under investigation, but they are believed to involve conformational changes in the target molecules.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its use as a para-substituted phenyl isostere.
Bicyclo[2.2.1]heptane: Another bicyclic compound with a different ring structure.
Bicyclo[3.1.1]heptane: Similar in structure but with an additional carbon atom in the ring.
Uniqueness
Methyl bicyclo[2.1.1]hexane-5-carboxylate is unique due to its specific ring structure, which provides a combination of rigidity and compactness not found in other bicyclic compounds. This makes it particularly valuable in applications requiring precise molecular interactions and stability.
Properties
IUPAC Name |
methyl bicyclo[2.1.1]hexane-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-10-8(9)7-5-2-3-6(7)4-5/h5-7H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEWQLUGTNSPSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CCC1C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10330461 |
Source
|
Record name | Methyl bicyclo[2.1.1]hexane-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10330461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
565184-50-1 |
Source
|
Record name | Methyl bicyclo[2.1.1]hexane-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10330461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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